紫草素

描述

Alkannin is a naturally occurring naphthoquinone derivative, primarily obtained from the roots of the plant Alkanna tinctoria, commonly known as dyer’s alkanet. This compound is known for its vibrant red color and has been traditionally used as a dye. Alkannin is also recognized for its various biological activities, including antimicrobial, anti-inflammatory, and wound healing properties .

科学研究应用

Chemistry: Alkannin and its derivatives are used as natural dyes and pigments in the textile and food industries.

Biology: Alkannin exhibits significant antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Medicine: Alkannin has shown promise in wound healing, anti-inflammatory, and anticancer applications. It is used in traditional medicine for treating burns, wounds, and skin infections.

Industry: Alkannin is used in the cosmetic industry for its coloring properties and potential skin benefits

作用机制

Alkannin, a naturally occurring hydroxynaphthoquinone, is a potent bioactive compound isolated from traditional medicinal plant species of the Boraginaceae family . It has been extensively investigated for its diverse pharmacological potential . This article aims to provide a comprehensive review of the mechanism of action of Alkannin.

Target of Action

Alkannin primarily targets tumor-specific pyruvate kinase-M2 (PKM2) . PKM2 is an enzyme that universally expresses in cancer cells and dictates the last rate-limiting step of glycolysis, which is vital for cancer cell proliferation and survival .

Mode of Action

Alkannin interacts with its target, PKM2, by inhibiting its activity . This interaction results in significant inhibition of the glycolytic rate, as manifested by cellular lactate production and glucose consumption in drug-sensitive and resistant cancer cell lines .

Biochemical Pathways

The primary biochemical pathway affected by Alkannin is glycolysis . By inhibiting PKM2, Alkannin disrupts the last rate-limiting step of glycolysis, thereby affecting the energy generation vital for the proliferation and survival of cancer cells .

Pharmacokinetics

It is known that alkannin is a potent and specific inhibitor of pkm2 , suggesting that it may have good bioavailability and selectivity in targeting cancer cells.

Result of Action

The molecular and cellular effects of Alkannin’s action primarily involve the inhibition of cancer cell glycolysis and the induction of cell death . In addition, Alkannin has been reported to have a strong inhibitory effect on Candida albicans by damaging cytomembrane integrity, increasing permeability, leading to leak of intracellular macromolecule such as DNA and RNA, and loss of [Ca 2+ ], eventually causing cell death .

Action Environment

The action, efficacy, and stability of Alkannin can be influenced by various environmental factors. For instance, the production of Alkannin in plants can be affected by factors such as light intensity, soil composition, and various abiotic stress factors . .

生化分析

Biochemical Properties

Alkannin interacts with various enzymes, proteins, and other biomolecules. Two BAHD acyltransferases, shikonin O-acyltransferase (LeSAT1) and alkannin O-acyltransferase (LeAAT1), from Lithospermum erythrorhizon, a medicinal plant in the family Boraginaceae, have been identified to interact with alkannin . Both enzymes recognized acetyl-CoA, isobutyryl-CoA, and isovaleryl-CoA as acyl donors to produce their corresponding shikonin/alkannin derivatives .

Cellular Effects

It is known that alkannin has various biological activities, including wound healing, antimicrobial, antiadenovirus, and anticancer properties .

Molecular Mechanism

The molecular mechanism of alkannin involves its interaction with specific enzymes. For instance, the acylation activity of LeAAT1 was found to be specific to alkannin . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that genes encoding both enzymes were preferentially expressed in the roots and cell cultures in the dark in pigment production medium M9, conditions associated with shikonin/alkannin production .

Metabolic Pathways

Alkannin is involved in various metabolic pathways. For instance, it is known that p-Hydroxybenzoic acid geranyltransferase in L. erythrorhizon catalyzes the coupling of p-hydroxybenzoic acid and geranyl diphosphate to produce m-geranyl-p-hydroxybenzoic acid , the first step in forming the basic carbon skeleton leading to shikonin/alkannin .

准备方法

Synthetic Routes and Reaction Conditions: Alkannin can be synthesized through several methods. One common approach involves the use of geranyl diphosphate and 4-hydroxybenzoic acid, catalyzed by the enzyme 4-hydroxybenzoate geranyltransferase, to produce 3-geranyl-4-hydroxybenzoic acid. This intermediate is then converted into alkannin through a series of enzymatic reactions .

Industrial Production Methods: In industrial settings, alkannin is often produced using plant cell cultures. This biotechnological approach allows for the sustainable production of alkannin without the need for extensive cultivation of Alkanna tinctoria. The process involves the cultivation of plant cells in bioreactors, where they are induced to produce alkannin through the addition of specific elicitors .

化学反应分析

Types of Reactions: Alkannin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Alkannin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions to produce corresponding quinones.

Reduction: Reduction of alkannin can be achieved using reducing agents like sodium borohydride, leading to the formation of dihydro derivatives.

Major Products: The major products formed from these reactions include various alkannin derivatives, such as acetylalkannin, isobutyrylalkannin, and other acylated forms .

相似化合物的比较

- Shikonin

- Deoxyshikonin

- Isobutyrylshikonin

- Acetylshikonin

Alkannin’s unique properties and diverse applications make it a compound of significant interest in scientific research and industrial applications.

属性

CAS 编号 |

23444-65-7 |

|---|---|

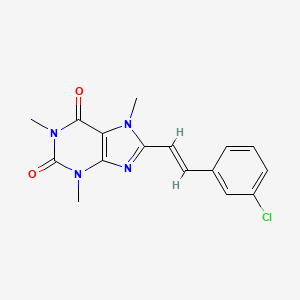

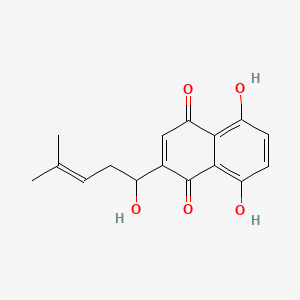

分子式 |

C16H16O5 |

分子量 |

288.29 g/mol |

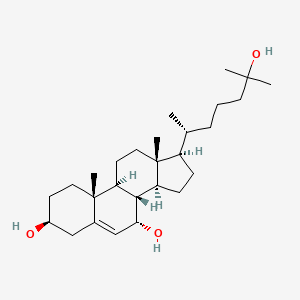

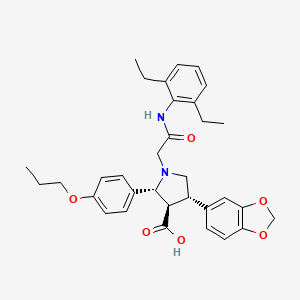

IUPAC 名称 |

5,8-dihydroxy-6-[(1S)-1-hydroxy-4-methylpent-3-enyl]naphthalene-1,4-dione |

InChI |

InChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17,20-21H,4H2,1-2H3/t10-/m0/s1 |

InChI 键 |

UNNKKUDWEASWDN-JTQLQIEISA-N |

SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C |

手性 SMILES |

CC(=CC[C@@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)O)C |

规范 SMILES |

CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)O)C |

外观 |

Solid powder |

熔点 |

116-117°C |

Key on ui other cas no. |

54952-43-1 517-88-4 517-89-5 |

物理描述 |

Solid |

Pictograms |

Irritant; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Alkannin; C.I. 75530; Alkanna Red |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。